molecular formula C9H10Cl2FNO B13643760 7-Chloro-6-fluorochroman-4-amine hydrochloride

7-Chloro-6-fluorochroman-4-amine hydrochloride

Cat. No.: B13643760
M. Wt: 238.08 g/mol
InChI Key: HTXHPUHLDBKQTM-UHFFFAOYSA-N
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Description

7-Chloro-6-fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluorochroman-4-amine hydrochloride typically involves the reaction of 7-chloro-6-fluorochroman with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

7-Chloro-6-fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10Cl2FNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9ClFNO.ClH/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9;/h3-4,8H,1-2,12H2;1H

InChI Key

HTXHPUHLDBKQTM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)Cl.Cl

Origin of Product

United States

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